molecular formula C5H4N2O B1320823 3-Methylisoxazole-5-carbonitrile CAS No. 65735-07-1

3-Methylisoxazole-5-carbonitrile

Cat. No. B1320823
CAS RN: 65735-07-1
M. Wt: 108.1 g/mol
InChI Key: CWGHXEQLWFSUBS-UHFFFAOYSA-N
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Description

3-Methylisoxazole-5-carbonitrile is a heterocyclic compound that has caught the attention of researchers due to its potential applications in organic synthesis and biological activity. It is a colorless to light yellow liquid .


Molecular Structure Analysis

The molecular formula of 3-Methylisoxazole-5-carbonitrile is C5H4N2O . The average mass is 83.089 Da and the monoisotopic mass is 83.037117 Da .


Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .


Physical And Chemical Properties Analysis

3-Methylisoxazole-5-carbonitrile has a molecular weight of 108.1 g/mol . It is a liquid at room temperature . The boiling point is 249.4°C at 760 mmHg .

Scientific Research Applications

Medicinal Chemistry: Drug Discovery and Development

3-Methylisoxazole-5-carbonitrile serves as a key scaffold in medicinal chemistry due to its isoxazole ring, which is a common moiety in many drugs . Its derivatives exhibit a wide range of biological activities, making it a valuable precursor in the synthesis of new pharmacologically active compounds. For instance, it can be used to create molecules with potential anticancer, antimicrobial, and anti-inflammatory properties .

Organic Synthesis: Metal-Free Catalytic Processes

In organic synthesis, 3-Methylisoxazole-5-carbonitrile is utilized in metal-free synthetic routes. This approach is environmentally friendly and cost-effective, avoiding the use of heavy metals that can lead to toxic waste . The compound can participate in (3 + 2) cycloaddition reactions, which are pivotal in constructing complex organic molecules .

Nanotechnology: Material Functionalization

The compound’s reactivity makes it suitable for material science applications, particularly in nanotechnology. It can be used to modify the surface properties of nanoparticles, thereby enhancing their interaction with biological systems for targeted drug delivery or diagnostic purposes .

Material Science: Advanced Material Development

In material science, 3-Methylisoxazole-5-carbonitrile is explored for the development of new materials with unique properties. Its incorporation into polymers or coatings can impart specific characteristics like increased thermal stability or chemical resistance .

Analytical Chemistry: Chromatography and Mass Spectrometry

This compound is also significant in analytical chemistry, where it can serve as a standard or reagent in chromatographic methods and mass spectrometry. Its well-defined structure and properties facilitate the accurate analysis of complex mixtures .

Environmental Science: Pollution Monitoring and Control

Lastly, 3-Methylisoxazole-5-carbonitrile has potential applications in environmental science. It can be used in the synthesis of sensors or probes for the detection of pollutants, contributing to monitoring and controlling environmental contamination .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is always imperative to unleash new eco-friendly synthetic strategies . This review article highlights a comprehensive overview of the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

properties

IUPAC Name

3-methyl-1,2-oxazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c1-4-2-5(3-6)8-7-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGHXEQLWFSUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611835
Record name 3-Methyl-1,2-oxazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylisoxazole-5-carbonitrile

CAS RN

65735-07-1
Record name 3-Methyl-5-isoxazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65735-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1,2-oxazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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